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Compound of Interest

Compound Name: 2-Isocyanobutane

CAS No.: 14069-89-7

Cat. No.: B078910 Get Quote

Executive Safety Directive: The Odor Threshold
WARNING: Extreme Olfactory Hazard & Toxicity Before initiating any characterization, be

advised that 2-isocyanobutane possesses a notoriously vile, penetrating odor (often

described as "godzilla's flatulence" or rotting wood) detectable at ppb levels.

Containment: All spectroscopic preparation must occur within a functioning fume hood.

Decontamination: Glassware must be treated with an acidic solution (e.g., dilute HCl/MeOH)

immediately after use to hydrolyze the isocyanide to the odorless amine and formic acid.

Toxicity: Treat as a potential respiratory toxin and metabolic poison (similar to inorganic

cyanides but with different kinetics).[1]

Introduction
2-Isocyanobutane (CAS: 14069-89-7), systematically known as sec-butyl isocyanide, is a C5

functional isomer of valeronitrile.[2] Unlike its nitrile counterpart (

), the isocyanide features a terminal carbon with formal divalency (

), imparting unique reactivity (e.g.,

-addition in Ugi/Passerini reactions) and coordination chemistry properties (strong
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-donor/

-acceptor ligand).

This guide provides a definitive spectroscopic framework to validate identity and purity,

distinguishing it from isomeric impurities like 2-methylbutyronitrile or degradation products

(formamides).[1]

Vibrational Spectroscopy (IR & Raman)
The primary "fingerprint" for 2-isocyanobutane is the isocyanide stretching vibration (

). This is the first-line test for identity.[1]

Infrared (FTIR) Data
Method: ATR (Attenuated Total Reflectance) on neat liquid or Transmission in

.[1]

Key Diagnostic Band: The functional group

exhibits a strong, sharp absorption band distinct from nitriles.[1]
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Vibration Mode
Frequency (

)
Intensity Diagnostic Note

2135 – 2140 Strong

Significantly lower

than nitriles (

). The bond order is

slightly lower than 3

due to resonance

forms involving the

nitrogen lone pair.[1]

Aliphatic 2960 – 2870 Medium

Standard alkyl

stretching

(methyl/methylene).[1]

Bending 1460, 1380 Medium

Gem-dimethyl-like

split (due to the sec-

butyl branching).

Expert Insight: If you observe a weak band appearing around 1660–1690 cm⁻¹, your sample is

degrading.[1] This corresponds to the carbonyl stretch of N-sec-butylformamide, formed via

hydrolysis from atmospheric moisture.[1]

Nuclear Magnetic Resonance (NMR) Profiling
NMR provides the structural proof of the sec-butyl skeleton and the connectivity of the nitrogen

atom.

H NMR (400 MHz, )
The chiral center at C2 creates a distinct splitting pattern.
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

H-2 (Methine) 3.55 – 3.65 Multiplet 1H

The

-proton is

deshelded by the

isocyanide

group. It appears

as a complex

sextet-like

pattern due to

coupling with H-1

(methyl) and H-3

(methylene).

H-3 (Methylene) 1.55 – 1.65 Multiplet 2H

Diastereotopic

nature may

cause slight

splitting

complexity, but

usually appears

as a quintet-like

multiplet.[1]

H-1 (Methyl) 1.35 Doublet 3H

Coupled to H-2 (

).[1] Distinctive

doublet for the

sec-butyl group.

H-4 (Methyl) 0.98 Triplet 3H

Terminal methyl

coupled to H-3 (

).[1]

C NMR (100 MHz, )
The definitive proof of isocyanide functionality lies in the terminal carbon signal.
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Carbon
Shift (

, ppm)
Coupling Feature

Structural
Validation

156 – 158 Triplet (1:1:1)

CRITICAL: This

carbon couples to the

quadrupolar

nucleus (

). The signal is often

broad or split into a

triplet with

.

C-2 (Methine) 52.0 – 53.5 Singlet

The

-carbon attached to

nitrogen.

C-3 (Methylene) 29.5 – 30.5 Singlet Methylene bridge.[1]

C-1 (Methyl) 20.5 – 21.5 Singlet
Methyl adjacent to the

chiral center.[1]

C-4 (Methyl) 10.5 – 11.5 Singlet Terminal methyl.[1]

Mass Spectrometry (MS) & Fragmentation
Technique: GC-MS (EI, 70 eV).[1] Isocyanides show a characteristic fragmentation pathway

involving the loss of hydrogen cyanide (HCN).

Molecular Ion (

):

(Often weak due to facile fragmentation).[1]

Base Peak:
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or

.[1]

Mechanism:

-cleavage or heterolytic cleavage of the C-N bond.[1]

.

The formation of the stable sec-butyl cation (or butene radical cation) drives this

fragmentation.

Diagnostic Loss:

(Loss of HCN).[1]

Quality Control Workflow
The following diagram outlines the decision logic for validating a batch of 2-isocyanobutane
before use in critical applications (e.g., multicomponent reactions).
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Sample: 2-Isocyanobutane

Safety Check: Odor Control
(Fume Hood Required)

Step 1: FTIR (Neat)

Band at ~2140 cm⁻¹?

No (Check Identity)

Step 2: ¹H NMR (CDCl₃)

Yes

Check for Formamide
(δ 8.0-8.2 ppm singlet)

Action: Distillation
(bp ~110°C) or

Pass through Basic Alumina

Present (>2%)

VALIDATED REAGENT
Ready for Synthesis

Absent

Retest

Click to download full resolution via product page

Figure 1: Characterization and validation workflow for 2-isocyanobutane.

Synthesis Context & Purity
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For researchers synthesizing this in-house (typically via dehydration of N-sec-butylformamide

using

or Tosyl Chloride/Quinoline):

Reaction Monitoring: Monitor the disappearance of the amide N-H stretch (

) and carbonyl (

) in IR.

Distillation: 2-isocyanobutane boils at approximately 110°C (at 760 mmHg). Do not

overheat; isocyanides can rearrange to nitriles (thermally stable but chemically distinct) at

high temperatures (

).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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